molecular formula C10H12O3 B1356640 4-Methoxy-2,3-dimethylbenzoic acid CAS No. 5628-61-5

4-Methoxy-2,3-dimethylbenzoic acid

Cat. No.: B1356640
CAS No.: 5628-61-5
M. Wt: 180.2 g/mol
InChI Key: IPCTTXWQWCZEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,3-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O3. This compound is characterized by a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white crystalline solid that is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2,3-dimethylbenzoic acid can be synthesized through the oxidation of 2,3-dimethyl-4-methoxybenzaldehyde. The reaction involves the use of sodium chlorite and sodium dihydrogenphosphate in a mixture of water and dimethyl sulfoxide (DMSO) at temperatures ranging from 20°C to 40°C. The reaction mixture is stirred for about 2 hours, followed by dilution with water and filtration to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar oxidation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Sodium chlorite and sodium dihydrogenphosphate in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-Methoxy-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), which can influence various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxy-2,3-dimethylbenzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-methoxy-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCTTXWQWCZEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540907
Record name 4-Methoxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-61-5
Record name 4-Methoxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60.0 g of 2,3-dimethyl-4-methoxybenzaldehyde (DI) are dissolved in 1.20 l of dimethyl sulfoxide. A solution of 131.5 g of sodium dihydrogenphosphate and 132.2 g of sodium chlorite in 480 ml of water is subsequently added dropwise, during which the temperature of the reaction batch is kept below 40° C. The reaction mixture is then stirred at room temperature for a further 2 hours. For work-up, the suspension is diluted with 2.0 l of water and stirred for a further hour. The resultant precipitate is filtered, washed with water and dried at 100° C. in vacuo, giving 65.0 g of the title compound as colourless solid having a melting point of 214° C. (MS: 181.2 (MH+)).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
131.5 g
Type
reactant
Reaction Step Two
Quantity
132.2 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,3-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,3-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2,3-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2,3-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2,3-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2,3-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.